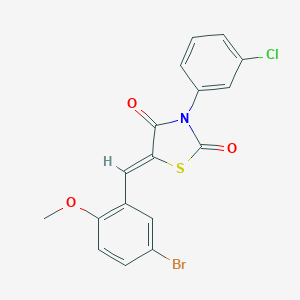
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as Bromo-2-methoxybenzylidene rhodanine (BMBR), is a thiazolidinedione derivative that has gained attention in recent years due to its potential applications in scientific research. BMBR has been found to exhibit various biological activities, including anticancer, antiviral, and antifungal properties.
作用机制
The mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the replication of HIV and HSV by inhibiting viral enzymes.
实验室实验的优点和局限性
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research and development of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the anticancer activity of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in vivo, using animal models. Additionally, further studies are needed to elucidate the mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione and its potential applications in other areas of scientific research, such as antifungal and antiviral therapies.
合成方法
The synthesis of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2-methoxybenzaldehyde and 3-chlorophenyl rhodanine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds via an aldol condensation reaction, followed by cyclization to form the thiazolidinedione ring. The final product is obtained after purification by column chromatography.
科学研究应用
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit promising biological activities, making it a potential candidate for scientific research. It has been reported to possess anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has shown antifungal activity against Candida albicans.
属性
产品名称 |
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H11BrClNO3S |
分子量 |
424.7 g/mol |
IUPAC 名称 |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11BrClNO3S/c1-23-14-6-5-11(18)7-10(14)8-15-16(21)20(17(22)24-15)13-4-2-3-12(19)9-13/h2-9H,1H3/b15-8- |
InChI 键 |
OANUGBSRXIHZQZ-NVNXTCNLSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301101.png)
![(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301102.png)
![5-(4-Ethoxy-3-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301103.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301104.png)
![ethyl 4-[(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301107.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301108.png)
![(5-bromo-4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301113.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301120.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)

